Isosalvipuberulin

Description

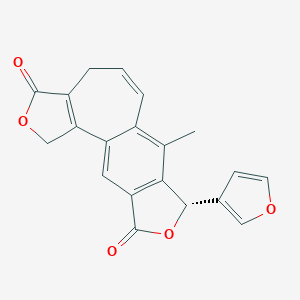

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),8,10,12(16)-pentaene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2-3,5-8,18H,4,9H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSGIRHUQGFAD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921671 | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115321-32-9 | |

| Record name | Isopuberulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Isosalvipuberulin: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvipuberulin, a diterpenoid compound isolated from plants of the Salvia genus, has been identified in scientific literature.[1][2] As a natural product, it holds potential for further investigation into its biological activities and therapeutic applications. However, a comprehensive review of publicly available scientific data reveals a significant gap in the understanding of its mechanism of action. At present, there is a notable absence of in-depth studies detailing its molecular targets, the signaling pathways it may modulate, and its specific pharmacological effects.

This document serves to transparently address the current state of knowledge regarding this compound. While the user's request for an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is a valid and important line of inquiry for any potential therapeutic agent, the foundational scientific research required to generate such a guide for this compound is not yet available in the public domain.

What is Known

This compound is recognized as a diterpenoid, a class of organic compounds that are often characterized by their diverse and potent biological activities.[1] Its chemical structure has been elucidated, and it is available commercially for research purposes.[1][2] The compound has been isolated from Salvia puberula, a plant species known to produce a variety of secondary metabolites with interesting chemical scaffolds.[1]

The Knowledge Gap: Mechanism of Action

A thorough search of scientific databases and literature yields no specific studies focused on the mechanism of action of this compound. Key information that is currently unavailable includes:

-

Molecular Targets: The specific proteins, enzymes, receptors, or other biomolecules with which this compound interacts to elicit a biological response have not been identified.

-

Signaling Pathways: There is no published research detailing which intracellular signaling cascades, such as MAPK, PI3K/Akt, NF-κB, or others, are affected by this compound.

-

Pharmacological Effects: While its chemical class suggests potential for biological activity, there are no peer-reviewed studies describing its effects on cell proliferation, apoptosis, inflammation, or other key cellular processes.

-

Quantitative Data: Consequently, there is no available data on its potency (e.g., IC50 or EC50 values), binding affinities, or efficacy in preclinical models.

-

Experimental Protocols: Without published studies, there are no established experimental methodologies for investigating the bioactivity of this compound.

Future Directions and a Call for Research

The absence of data on the mechanism of action of this compound presents a clear opportunity for new research. A systematic investigation into this compound would likely involve a series of well-established experimental workflows.

Proposed Experimental Workflow

To elucidate the mechanism of action of this compound, a logical progression of experiments would be required. The following diagram outlines a potential research workflow that could be adopted to fill the existing knowledge gap.

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

While the demand for detailed information on novel natural products like this compound is high within the scientific community, it is crucial to acknowledge the current limitations of available data. The creation of an in-depth technical guide on the mechanism of action of this compound is not feasible at this time due to the absence of foundational research. This highlights a promising area for future investigation. The scientific community is encouraged to undertake studies to explore the biological activities of this compound, which will be instrumental in determining its potential as a therapeutic agent. As new research emerges, a comprehensive understanding of this compound's mechanism of action can be built, paving the way for its potential application in drug development.

References

Isosalvipuberulin: A Technical Guide to its Discovery, Isolation, and Characterization from Salvia puberula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvipuberulin, a unique diterpenoid with a benzocycloheptatriene structure, was first discovered and isolated from the aerial parts of Salvia puberula. This technical guide provides an in-depth overview of the seminal work that led to its identification, detailing the experimental protocols for its extraction, isolation, and structural elucidation. Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are presented in a structured format to serve as a valuable resource for researchers. Furthermore, this document illustrates the experimental workflow from plant material to pure compound through a detailed diagram.

Introduction

The genus Salvia is a rich source of structurally diverse secondary metabolites, particularly diterpenoids, which have garnered significant interest for their potential pharmacological activities. This compound, originally named isopuberulin, is a notable example of a clerodane-derived diterpenoid with a novel rearranged skeleton. Its discovery from Salvia puberula has contributed to the understanding of the chemosystematics of this genus and provides a basis for further investigation into its biological properties.

Discovery and Isolation from Salvia puberula

This compound was first isolated from the aerial parts of Salvia puberula Fern. by Rodríguez-Hahn et al. in 1988.[1] The isolation procedure involved extraction of the dried plant material followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Extraction and Isolation

The following protocol is based on the original methodology described for the isolation of this compound.[1]

1. Plant Material and Extraction:

- Dried and ground aerial parts of Salvia puberula (1.8 kg) were macerated with acetone at room temperature.

- The acetone extract was concentrated under reduced pressure to yield a crude residue (80 g).

2. Chromatographic Separation:

- The crude residue was adsorbed onto silica gel and subjected to column chromatography.

- Elution was performed with a gradient of hexane and ethyl acetate.

- Fractions were collected and monitored by thin-layer chromatography (TLC).

3. Purification:

- Fractions containing this compound were combined and further purified by preparative TLC.

- The pure compound was obtained as a crystalline solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Plant Material (dry weight) | 1.8 kg | [1] |

| Crude Acetone Extract Yield | 80 g | [1] |

Note: The original publication does not specify the final yield of pure this compound.

Structural Elucidation

The structure of this compound was established through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and was ultimately confirmed by X-ray diffraction analysis.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not fully available in the provided search results |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| Data not fully available in the provided search results |

Table 3: Mass Spectrometry Data

| m/z | Fragmentation |

| Data not fully available in the provided search results |

Experimental Workflow and Diagrams

The following diagrams illustrate the key experimental workflows for the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

To date, there is limited information available in the scientific literature regarding the specific biological activities and associated signaling pathways of this compound. Further research is warranted to explore the pharmacological potential of this unique diterpenoid.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and structural characterization of this compound from Salvia puberula. The detailed experimental protocols and compiled spectroscopic data serve as a foundational resource for researchers interested in this compound. The novel chemical structure of this compound makes it an intriguing candidate for future studies aimed at elucidating its biological functions and potential therapeutic applications.

References

The Biosynthetic Pathway of Isosalvipuberulin in Salvia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvipuberulin, a complex abietane-type diterpenoid isolated from several Salvia species including S. dugesii, S. leucantha, S. melissodora, and S. puberula, possesses a unique chemical architecture characterized by a furan ring and two lactone moieties. While the complete biosynthetic pathway of this intricate molecule has not been fully elucidated, extensive research into the biosynthesis of related diterpenoids in the Salvia genus allows for the construction of a putative pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and the classes of enzymes likely involved. Furthermore, this document outlines detailed experimental protocols for the investigation of this pathway and presents the available, albeit limited, quantitative data. Diagrams of the proposed pathway and experimental workflows are provided to facilitate understanding.

Introduction

The genus Salvia is a rich source of structurally diverse and biologically active terpenoids, particularly diterpenoids. Among these, this compound stands out due to its complex heterocyclic structure. Understanding the biosynthetic pathway of this compound is of significant interest for several reasons: it can provide insights into the evolution of chemical diversity in Salvia, enable the discovery of novel enzymes with potential applications in synthetic biology, and pave the way for the biotechnological production of this and related high-value compounds.

This guide synthesizes the current knowledge on terpenoid biosynthesis in Salvia to propose a detailed biosynthetic pathway for this compound. It is intended to serve as a valuable resource for researchers actively engaged in the study of natural product biosynthesis and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the abietane skeleton, and the subsequent oxidative modifications to form the characteristic furan and lactone rings.

Stage 1: Formation of the Diterpene Precursor GGPP

Like all diterpenoids, the biosynthesis of this compound begins with the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP). GGPP is synthesized through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via two distinct pathways in plants:

-

Mevalonate (MVA) Pathway: Primarily operating in the cytosol.

-

Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids.

Stage 2: Cyclization to the Abietane Skeleton

The formation of the characteristic tricyclic abietane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This is a two-step process involving a Class II diTPS followed by a Class I diTPS.

-

Protonation-initiated cyclization: A Class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the initial cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Secondary cyclization and rearrangement: A Class I diTPS, a kaurene synthase-like (KSL) enzyme, then converts (+)-CPP into the tricyclic miltiradiene, a common precursor for abietane-type diterpenoids in Salvia species.

Stage 3: Oxidative Modifications of the Abietane Skeleton

The conversion of miltiradiene to this compound involves a series of complex oxidative modifications, which are hypothesized to be catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and potentially other oxidoreductases. The functional divergence of CYP450s, particularly the CYP76AK subfamily, is known to be a major driver of the chemical diversity of abietane-type diterpenoids in Salvia.[1] The proposed sequence of events is as follows:

-

Hydroxylation and Aromatization: The abietane skeleton of miltiradiene undergoes a series of hydroxylations and subsequent rearrangements to form an aromatic C-ring, a common feature in many Salvia diterpenoids. A key intermediate in this process is ferruginol, which is formed by the C-12 hydroxylation of miltiradiene.

-

Formation of the Furan Ring: The furan moiety is likely formed through a series of oxidative reactions on the isopropyl side chain of an abietane intermediate. This could involve hydroxylation, dehydrogenation, and subsequent cyclization. While the specific enzymes are unknown, CYP450s are strong candidates for catalyzing such transformations.[2]

-

Formation of the Lactone Rings: The two lactone rings in this compound are likely formed through intramolecular cyclization reactions involving hydroxyl and carboxyl groups. These functional groups are introduced onto the abietane skeleton by the action of CYP450s and dehydrogenases. The formation of lactones in terpenoid biosynthesis is often catalyzed by Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes, or specific CYP450s.

A putative biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data regarding the biosynthesis of this compound. Enzyme kinetic parameters (Km, kcat) for the specific diterpene synthases and cytochrome P450s involved in its pathway have not been determined. Similarly, in vivo concentrations of this compound and its biosynthetic intermediates in different Salvia species have not been extensively reported.

The following table summarizes the type of quantitative data that is required and the experimental approaches to obtain it.

| Data Type | Description | Experimental Approach |

| Enzyme Kinetics | Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the diTPSs and CYP450s. | In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations. |

| Metabolite Concentrations | Absolute or relative quantification of this compound and its precursors in different tissues and developmental stages of Salvia species. | LC-MS or GC-MS based metabolomics. |

| Gene Expression Levels | Relative or absolute quantification of transcripts encoding biosynthetic enzymes. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq. |

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes

A transcriptomics-based approach is a powerful tool for identifying candidate genes involved in specialized metabolic pathways.

Protocol: Transcriptome Sequencing and Co-expression Analysis

-

Plant Material: Collect tissues from a high-producing Salvia species (e.g., S. dugesii) at a developmental stage where this compound accumulation is maximal. Include different tissues (e.g., leaves, roots, trichomes) for comparative analysis.

-

RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit. Assess RNA quality and quantity using a bioanalyzer.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, KEGG).

-

Identify transcripts encoding diTPSs, CYP450s, and other relevant enzyme classes.

-

Perform differential gene expression analysis between high- and low-producing tissues/conditions.

-

Conduct co-expression analysis to identify genes that are coordinately expressed with known pathway genes or whose expression pattern correlates with this compound accumulation.

-

Caption: Workflow for candidate gene discovery.

Functional Characterization of Candidate Enzymes

Candidate genes identified through transcriptomics need to be functionally characterized to confirm their role in the biosynthetic pathway.

Protocol: Heterologous Expression and in vitro Enzyme Assays

-

Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into appropriate expression vectors (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression:

-

diTPSs: Express in E. coli BL21(DE3) cells. Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to improve protein solubility.

-

CYP450s: Express in Saccharomyces cerevisiae (yeast). Co-express with a cytochrome P450 reductase (CPR) from a plant source to ensure sufficient electron supply.

-

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

diTPSs: Incubate the purified enzyme with GGPP in a suitable buffer containing a divalent cation (e.g., Mg2+). For Class II diTPSs, the product will be a diphosphate intermediate which needs to be dephosphorylated (e.g., with alkaline phosphatase) prior to GC-MS analysis. For Class I diTPSs, the terpene product can be directly extracted.

-

CYP450s: Incubate the yeast microsomes containing the expressed CYP450 and CPR with the putative substrate (e.g., miltiradiene or a later intermediate) and NADPH.

-

-

Product Identification: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass spectra and retention times with authentic standards if available, or use NMR for structure elucidation of novel products.

Caption: Workflow for enzyme functional characterization.

Metabolite Analysis

Protocol: LC-MS/MS for Quantification of this compound and Intermediates

-

Sample Preparation: Homogenize plant tissue in a suitable solvent (e.g., methanol or ethyl acetate). The extraction solvent should be optimized for this compound and its precursors.

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Employ a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in positive or negative ionization mode.

-

Quantification: For absolute quantification, use a standard curve of purified this compound. For relative quantification, normalize the peak area of the analyte to the peak area of an internal standard. For the identification and quantification of unknown intermediates, high-resolution mass spectrometry and fragmentation analysis are crucial.[3]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Salvia species is a fascinating area of research with significant potential for discoveries in enzymology and metabolic engineering. While the early steps involving the formation of the abietane skeleton are reasonably well understood based on studies of related diterpenoids, the later oxidative modifications leading to the formation of the furan and lactone rings remain to be experimentally validated. The proposed pathway and the detailed experimental protocols provided in this guide offer a solid framework for future research aimed at fully elucidating the biosynthesis of this complex and intriguing natural product. The identification and characterization of the novel enzymes involved in this pathway will not only deepen our understanding of plant specialized metabolism but also provide valuable biocatalysts for the sustainable production of this compound and other valuable diterpenoids.

References

- 1. Functional divergence of CYP76AKs shapes the chemodiversity of abietane-type diterpenoids in genus Salvia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Isosalvipuberulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isosalvipuberulin, a neo-clerodane diterpenoid isolated from various Salvia species. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.65 | m | |

| 1β | 2.35 | m | |

| 2 | 2.10 | m | |

| 3 | 2.50 | m | |

| 4 | 2.60 | m | |

| 6α | 4.65 | dd | 12.0, 4.0 |

| 6β | 4.50 | dd | 12.0, 2.0 |

| 7 | 2.80 | m | |

| 10 | 2.40 | m | |

| 11 | 6.30 | t | 7.0 |

| 12 | 7.35 | t | 7.0 |

| 14 | 7.20 | s | |

| 15 | 6.50 | s | |

| 16 | 7.40 | s | |

| 17 | 1.10 | d | 7.0 |

| 18 | 1.05 | s | |

| 19 | 1.20 | d | 7.0 |

| 20 | 5.40 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 35.5 |

| 2 | 28.0 |

| 3 | 38.0 |

| 4 | 43.5 |

| 5 | 55.0 |

| 6 | 70.0 |

| 7 | 45.0 |

| 8 | 50.0 |

| 9 | 140.0 |

| 10 | 40.0 |

| 11 | 125.0 |

| 12 | 142.0 |

| 13 | 120.0 |

| 14 | 138.0 |

| 15 | 110.0 |

| 16 | 143.0 |

| 17 | 18.0 |

| 18 | 15.0 |

| 19 | 20.0 |

| 20 | 105.0 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HRESIMS | Positive | [M+H]⁺ | C₂₀H₂₂O₅ |

Experimental Protocols

The spectroscopic data presented above were obtained using standard, yet rigorous, experimental protocols, as detailed in the primary literature on the isolation and characterization of neo-clerodane diterpenoids from Salvia dugesii.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the complete assignments of protons and carbons.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on a mass spectrometer to determine the accurate mass and molecular formula of this compound. The analysis was conducted in positive ion mode.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Logical Relationship in Cytotoxicity Testing

Neo-clerodane diterpenoids, the class of compounds to which this compound belongs, have been investigated for their cytotoxic activities against various cancer cell lines.[4][5][6] The following diagram outlines the logical steps in a typical in vitro cytotoxicity assay.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Isosalvipuberulin: An Overview of a Diterpenoid from the Salvia Genus

A scarcity of publicly available scientific literature currently prevents the creation of an in-depth technical guide on Isosalvipuberulin. This document synthesizes the limited existing information on its natural sources, isolation, and preliminary biological screening.

This compound, also known as Isopuberulin, is a diterpenoid compound. Its chemical formula is C₂₀H₁₄O₅, and its CAS number is 115321-32-9.

Natural Sources and Abundance

This compound has been identified in a few species within the Salvia genus. The primary sources confirmed in the scientific literature are Salvia puberula and Salvia dugesii.[1] While other databases suggest its presence in Salvia leucantha and Salvia melissodora, the primary publications for these sources were not available for review.

There is currently no quantitative data available in the public domain regarding the abundance of this compound in these plant species.

| Natural Source | Plant Family | Reference |

| Salvia puberula | Lamiaceae | [1] |

| Salvia dugesii | Lamiaceae | [2][3] |

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation and purification of this compound is not fully available. However, a study on the chemical constituents of Salvia dugesii outlines a general methodology for its isolation.

General Isolation Procedure from Salvia dugesii

The aerial parts of Salvia dugesii were subjected to an extraction and chromatographic separation process to yield several neo-clerodane diterpenoids, including this compound.[2][3]

-

Extraction: The initial step involves the extraction of the dried and powdered aerial parts of the plant with acetone.[2]

-

Chromatographic Separation: The resulting crude acetone extract is then subjected to multiple column chromatography steps to separate the individual compounds. The described process utilizes:

-

Silica gel chromatography

-

MCI gel chromatography

-

Sephadex LH-20 chromatography

-

The exact sequence, solvent systems, and fractions containing this compound are not detailed in the available literature. The structure of the isolated compound was originally established through spectroscopic methods and X-ray diffraction analysis.[1]

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Information regarding the biological activity and mechanism of action of this compound is very limited. A study on compounds isolated from Salvia dugesii evaluated the isolates, including this compound, for several biological activities.[2][3]

Screened Activities:

-

Anti-feedant activity

-

Cytotoxic activity

-

Antiviral activity

While these screenings were performed, the available publication does not provide specific results for this compound.[2][3] The study does mention that another isolated compound, Dugesin F, was found to be a non-toxic antiviral agent against the influenza virus FM1.[2][3]

There is no information available in the scientific literature regarding any signaling pathways modulated by this compound.

References

Isosalvipuberulin: Uncharted Territory in Biological Activity Screening

Despite its isolation from Salvia puberula, a comprehensive preliminary biological activity screening of the diterpenoid Isosalvipuberulin, encompassing anticancer, anti-inflammatory, and antimicrobial properties, remains conspicuously absent from the scientific literature. This lack of published data precludes the creation of an in-depth technical guide as requested, as there is no quantitative data, established experimental protocols, or defined signaling pathways to report for this specific compound.

This compound is a known natural product, and its chemical structure has been elucidated. However, a thorough search of scholarly articles and research databases reveals a significant gap in the pharmacological investigation of this particular molecule. While the broader class of diterpenoids isolated from various Salvia species has been a subject of extensive research, demonstrating a wide range of biological activities, these findings cannot be directly extrapolated to this compound without specific experimental validation.[1][2][3][4]

The genus Salvia is a rich source of bioactive compounds, with many diterpenoids exhibiting cytotoxic effects against various cancer cell lines, potent anti-inflammatory actions, and notable antimicrobial efficacy.[1][2][3] For instance, related compounds have been shown to induce apoptosis, and cell cycle arrest in cancer cells, inhibit key inflammatory mediators, and display activity against a spectrum of microbial pathogens. However, the unique structural attributes of this compound necessitate dedicated studies to determine its specific biological profile.

Without primary research data on this compound, it is not possible to provide the requested summary of quantitative data, as no IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values have been published. Consequently, detailed experimental protocols for assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assays, anti-inflammatory cytokine inhibition assays, or antimicrobial susceptibility tests specific to this compound cannot be compiled. Furthermore, the creation of diagrams for signaling pathways or experimental workflows would be purely speculative and not based on empirical evidence for this compound.

For researchers, scientists, and drug development professionals interested in this area, the absence of data on this compound presents a clear research opportunity. Future investigations could focus on performing a systematic preliminary biological screening to elucidate its potential therapeutic properties. Such studies would logically begin with a general cytotoxicity screening against a panel of cancer cell lines, followed by more specific assays to probe its anti-inflammatory and antimicrobial potential.

Until such studies are conducted and published, any discussion of the biological activity of this compound remains in the realm of hypothesis, based on the activities of related compounds from the same genus. Therefore, a detailed technical guide on the preliminary biological activity screening of this compound cannot be developed at this time.

References

Isosalvipuberulin: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative data on the solubility and stability of isosalvipuberulin. This guide provides a comprehensive overview of the standard methodologies and experimental protocols that would be employed to conduct such studies, based on established principles for natural product drug discovery and development.

Introduction to this compound

This compound is a diterpenoid compound that has been isolated from Salvia puberula[1]. As a natural product, understanding its physicochemical properties, particularly solubility and stability, is a critical early step in the evaluation of its potential as a therapeutic agent. These parameters are fundamental to designing effective formulations, ensuring consistent biological activity, and meeting regulatory requirements for drug development.

This technical guide outlines the essential studies required to characterize the solubility and stability profile of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. The following section details the experimental protocols for a comprehensive solubility assessment of this compound.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents.

Materials and Reagents:

-

This compound (pure compound)

-

A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, propylene glycol, polyethylene glycol 400 (PEG 400), dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

Procedure:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

-

The clear supernatant is then diluted with a suitable mobile phase or solvent.

-

The concentration of this compound in the diluted supernatant is quantified using a validated HPLC method or other appropriate analytical technique.

Data Presentation: Solubility of this compound

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Data not available | Data not available |

| PBS (pH 7.4) | 37 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Propylene Glycol | 25 | Data not available | Data not available |

| PEG 400 | 25 | Data not available | Data not available |

| DMSO | 25 | Data not available | Data not available |

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating nature of analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: this compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60°C).

-

Alkaline Hydrolysis: this compound is dissolved in a suitable solvent and treated with a base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidative Degradation: this compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Solid this compound is exposed to high temperatures (e.g., 80°C) for an extended period.

-

Photostability: this compound (in solid and solution form) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Procedure:

-

Samples of this compound are subjected to each of the stress conditions for various time points.

-

At each time point, an aliquot of the sample is withdrawn, neutralized if necessary, and diluted.

-

The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

The percentage of degradation is calculated, and the degradation products are identified and characterized, often using mass spectrometry (MS).

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.

| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Products (Retention Time) |

| 0.1 N HCl (60°C) | 24 | Data not available | Data not available | Data not available |

| 0.1 N NaOH (60°C) | 24 | Data not available | Data not available | Data not available |

| 3% H₂O₂ (RT) | 24 | Data not available | Data not available | Data not available |

| Thermal (80°C) | 48 | Data not available | Data not available | Data not available |

| Photolytic (ICH Q1B) | - | Data not available | Data not available | Data not available |

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described solubility and stability experiments.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to conduct thorough solubility and stability assessments. The outlined protocols for equilibrium solubility and forced degradation studies are fundamental for advancing the preclinical development of this compound or any novel natural product. The systematic collection and analysis of these data will be instrumental in formulating this compound for further biological testing and ultimately, for potential therapeutic applications.

References

physical and chemical properties of Isosalvipuberulin

An In-depth Technical Guide to Isosalvipuberulin for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from plant species of the Salvia genus. As a member of the diterpenoid class of compounds, this compound holds potential for further investigation into its biological activities, drawing interest from researchers in medicinal chemistry, pharmacology, and drug development. Diterpenoids isolated from various Salvia species have demonstrated a broad spectrum of pharmacological properties, including anticancer activities.[1] This guide provides a comprehensive overview of the known , along with detailed experimental protocols for its isolation and biological evaluation, and discusses its potential mechanisms of action.

Physical and Chemical Properties of this compound

This compound, also known as Isopuberulin, is a diterpenoid compound. The are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄O₅ | PubChem |

| Molecular Weight | 334.32 g/mol | ChemicalBook |

| CAS Number | 115321-32-9 | MedchemExpress |

| Appearance | Crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from general diterpenoid properties |

| Computed Properties | ||

| XLogP3 | 2.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 334.08412354 g/mol | |

| Monoisotopic Mass | 334.08412354 g/mol | |

| Topological Polar Surface Area | 65.7 Ų | |

| Heavy Atom Count | 25 | |

| Formal Charge | 0 | |

| Complexity | 678 |

Biological Activities

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of diterpenoids from Salvia species exhibits significant cytotoxic and anticancer properties.[2][3] Studies on abietane diterpenoids isolated from Salvia libanoticum have shown dose-dependent inhibitory effects against human colon cancer (HCT116) and breast cancer (MDA-MB-231) cell lines.[1] Another study on diterpenoids from Salvia pachyphylla and Salvia clevelandii also reported cytotoxic activity against several human cancer cell lines.[4]

Given these precedents, it is plausible that this compound may also possess anticancer properties. Further research is warranted to elucidate its specific biological functions and therapeutic potential.

Experimental Protocols

Isolation and Purification of Diterpenoids from Salvia Species

The following is a general protocol for the extraction and purification of diterpenoids, including compounds like this compound, from the aerial parts of Salvia plants. This protocol is based on established methodologies for diterpenoid isolation.[5][6][7]

-

Extraction:

-

Air-dry and powder the aerial parts of the Salvia plant.

-

Perform extraction with a high-concentration lower alcohol, such as methanol or ethanol, at room temperature. This can be done by maceration or Soxhlet extraction.[7]

-

Concentrate the resulting extract under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The diterpenoid-rich fraction is typically found in the less polar extracts, such as petroleum ether and ethyl acetate.

-

-

Chromatographic Purification:

-

Subject the diterpenoid-rich fraction to column chromatography using silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the combined fractions using techniques such as preparative high-performance liquid chromatography (prep-HPLC) to isolate pure this compound.[6]

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of natural products.[8][9]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, many natural products, including diterpenoids, exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[10] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target for anticancer compounds.[11] The MAPK pathway, which includes ERK, JNK, and p38 kinases, plays a crucial role in regulating cell growth, differentiation, and survival.[12]

Further investigation using techniques such as Western blotting can determine if this compound affects the phosphorylation status of key proteins in the MAPK and other relevant signaling pathways, such as the PI3K/Akt pathway.[13]

Mandatory Visualizations

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

References

- 1. phcog.com [phcog.com]

- 2. phcog.com [phcog.com]

- 3. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103739586A - Method for extracting diterpenoid compounds from Blumea aromatic DC. - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. MAPK signaling pathway | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Isosalvipuberulin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvipuberulin is a diterpenoid compound that has been isolated from Salvia puberula[1][2]. Diterpenoids from Salvia species are of significant interest to the scientific community due to their diverse chemical structures and potential pharmacological activities, including antibacterial, antiviral, and cytotoxic effects[3][4]. These compounds represent a valuable source for the discovery of new therapeutic agents.

This document provides a comprehensive protocol for the extraction, isolation, and preliminary characterization of this compound from plant material. The methodologies described are based on established techniques for the extraction of diterpenoids from plants of the Salvia genus.

Data Presentation

Currently, there is limited quantitative data available in the public domain regarding the extraction yield and purity of this compound from Salvia puberula. The following table is presented as a template to guide researchers in documenting their findings. It is populated with hypothetical data for illustrative purposes.

| Extraction Method | Solvent System | Plant Material (g) | Crude Extract Yield (g) | This compound Yield (mg) | Purity (%) by HPLC |

| Maceration | Dichloromethane:Methanol (1:1) | 100 | 8.5 | 45 | 92 |

| Soxhlet Extraction | n-Hexane followed by Acetone | 100 | 6.2 | 68 | 95 |

| Ultrasound-Assisted Extraction | Ethanol | 100 | 10.1 | 35 | 88 |

Experimental Protocols

The following protocols outline a general procedure for the extraction and purification of this compound from the aerial parts of Salvia puberula.

Plant Material Preparation

-

Collection and Identification: Collect the aerial parts (leaves and stems) of Salvia puberula. Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a plant dryer at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

Method: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting compounds from solid materials.

-

Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

-

Sample Loading: Place approximately 50 g of the powdered plant material into a cellulose thimble and insert it into the Soxhlet extractor.

-

Solvent Addition: Fill the round-bottom flask with a suitable solvent. A common approach for diterpenoids is to start with a nonpolar solvent to remove lipids and then proceed to a more polar solvent. For this protocol, we will use a sequential extraction with n-hexane followed by acetone. Add 500 mL of n-hexane to the flask.

-

Extraction Process: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the plant material in the thimble. The solvent will fill the extractor and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted compounds with it. Allow the extraction to proceed for 8-12 hours.

-

Solvent Change: After the n-hexane extraction, allow the apparatus to cool. Remove the n-hexane extract. This fraction primarily contains nonpolar compounds. Air-dry the plant material within the thimble to remove residual n-hexane.

-

Second Extraction: Replace the solvent in the round-bottom flask with 500 mL of acetone and repeat the extraction process for another 8-12 hours. The acetone fraction will contain the diterpenoids, including this compound.

-

Solvent Evaporation: After the acetone extraction is complete, concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude acetone extract.

Purification of this compound

The crude acetone extract will be a complex mixture of compounds. Chromatographic techniques are essential for the isolation of pure this compound.

Method: Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

-

Sample Loading: Dissolve the crude acetone extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Begin the elution process with a nonpolar solvent and gradually increase the polarity of the mobile phase. A typical gradient elution for separating diterpenoids starts with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, etc.), and finally washing with 100% ethyl acetate and then methanol.

-

Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL each).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate (silica gel 60 F254). Develop the plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Characterization and Identification

The identity and purity of the isolated this compound should be confirmed using spectroscopic and chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC): Analyze the purity of the isolated compound using a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water). The purity can be determined by the peak area percentage.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. This compound has a molecular weight of 334.3 g/mol [5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure of the isolated compound. The spectral data should be compared with published data for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS#: 115321-32-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Diterpenes from Salvia broussonetii transformed roots and their insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H14O5 | CID 189288 - PubChem [pubchem.ncbi.nlm.nih.gov]

Total Synthesis of Isosalvipuberulin: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Isosalvipuberulin, a diterpenoid natural product. The methodology is based on the diastereoselective total synthesis reported by Ding and coworkers.[1][2] This synthesis is notable for its concise and efficient approach, which involves several key transformations to construct the complex molecular architecture of the target molecule.

Synthetic Strategy Overview

The total synthesis of this compound, along with its related diterpenoids, was achieved through a convergent strategy. The key features of this synthetic route include a Beckwith-Dowd ring expansion, a tandem diastereoselective Stille coupling/debromination/desilylation/lactonization reaction, and a photoinduced electrocyclic ring contraction.[1][2][3]

The overall workflow for the synthesis is depicted below:

Caption: Overall workflow for the total synthesis of this compound.

Key Experimental Protocols

The following sections provide detailed protocols for the key transformations in the synthesis of this compound.

Indanone (6) Formation via Intramolecular Heck Cyclization

This step establishes the core indanone structure of the molecule.

-

Reaction: To a solution of the precursor enone (7) in DMF (dimethylformamide) is added Pd(PPh₃)₂Cl₂ (palladium catalyst) and 1,2,2,6,6-pentamethylpiperidine. The reaction mixture is heated to 130 °C.[2]

-

Purification: After completion, the reaction is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford indanone 6 .[2]

Beckwith-Dowd Ring Expansion to form (12)

This key step expands the five-membered ring of the indanone to a six-membered ring.

-

Reaction: Indanone 6 is first converted to the corresponding iodomethyl derivative 11 . A solution of iodide 11 in anhydrous toluene is then treated with n-Bu₃SnH (tributyltin hydride) and AIBN (azobisisobutyronitrile) as a radical initiator. The reaction mixture is heated to reflux.[2]

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the ring-expanded product 12 .[2]

Tandem Stille Coupling and Lactonization to form 4,5-dihydrosalvipuberulin (19)

This sequence introduces the furan-containing side chain and constructs the lactone ring.

-

Reaction: The triflate precursor 16 and stannane 17 are dissolved in a suitable solvent such as toluene, and a palladium catalyst (e.g., Pd(PPh₃)₄) is added. The mixture is heated to reflux. Following the coupling reaction, the protecting group on the secondary alcohol is removed using HF·Py (hydrogen fluoride-pyridine complex), which triggers a spontaneous lactonization.[1][2]

-

Purification: The reaction is quenched and worked up. The resulting crude product is purified by column chromatography to give 4,5-dihydrosalvipuberulin (19 ) as a mixture of diastereomers.[1][2]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound and its precursors.

| Step | Product | Yield (%) |

| Intramolecular Heck Cyclization | Indanone (6) | 76 |

| Iodomethylation and Beckwith–Dowd Ring Expansion | Compound (12) | 65 (2 steps) |

| Ketone Reduction and Elimination | Compound (13) | 75 |

| Cyclopropanation | Compound (14) | 86 |

| Triflate Formation | Triflate (16) | 78 (2 steps) |

| Stille Coupling and Lactonization | Dihydrosalvipuberulin (19) | 74 (2 steps) |

| Phenylselenation | Selenide (20) | 94 |

| Oxidation, Elimination, and Isomerization to Dugesin B (5) | Dugesin B (5) | 73 |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the key synthetic transformations.

Caption: Key transformations in the total synthesis of this compound.

References

Application Notes & Protocols for the Quantification of Isosalvipuberulin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of analytical methods for the quantification of Isosalvipuberulin, a diterpenoid found in various Salvia species. Due to the limited availability of specific validated methods for this compound in the public domain, this guide outlines protocols based on established methods for similar diterpenoids and flavonoids. The provided methodologies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) serve as a robust starting point for method development and validation.

Introduction to this compound

This compound is a naturally occurring diterpenoid that has been isolated from several plant species, including Salvia puberula, Salvia dugesii, Salvia leucantha, and Salvia melissodora[1][2]. As a member of the diterpenoid class of compounds, it is of interest to researchers for its potential biological activities. Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations in drug development.

Sample Preparation for this compound Extraction

The initial and most critical step in the quantification of this compound is the efficient extraction of the analyte from the plant matrix. The choice of extraction method and solvent will significantly impact the recovery and purity of the target compound.

Experimental Protocol: Sample Extraction

-

Sample Collection and Pre-processing:

-

Collect fresh plant material (e.g., leaves, stems, roots).

-

Dry the plant material to a constant weight in a well-ventilated oven at a controlled temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Weigh a precise amount of the powdered plant material (e.g., 1 gram).

-

Place the powder into a suitable extraction vessel (e.g., a flask or a Soxhlet thimble).

-

Add a suitable organic solvent. Based on the non-polar nature of diterpenoids, solvents such as methanol, ethanol, chloroform, or ethyl acetate are recommended. A common starting point is 80% methanol.

-

Perform the extraction using one of the following methods:

-

Maceration: Soak the plant material in the solvent for a specified period (e.g., 24-72 hours) at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

-

Ultrasonic-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.

-

-

-

Filtration and Concentration:

-

Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature to obtain a crude extract.

-

-

Sample Clean-up (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Choose an appropriate SPE cartridge (e.g., C18) and condition it with methanol followed by water.

-

Load the redissolved extract onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

-

Elute the target analyte, this compound, with a less polar solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for HPLC or LC-MS analysis (e.g., mobile phase).

-

Diagram: Sample Preparation Workflow

Caption: Workflow for the extraction and preparation of this compound from plant material.

HPLC Method for this compound Quantification

High-Performance Liquid Chromatography with UV detection is a common and reliable technique for the quantification of phytochemicals. The following protocol provides a starting point for developing a robust HPLC method for this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Elution: A gradient elution is recommended to ensure good separation from other matrix components. A typical gradient could be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of an this compound standard. Based on the structure of similar compounds, a starting wavelength of around 254 nm or 280 nm is recommended.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.

Data Presentation: HPLC Method Validation Parameters (Hypothetical)

Since no specific validation data for this compound is available, the following table presents typical parameters that would need to be established during method validation for a similar diterpenoid.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. |

Diagram: HPLC Analysis Workflow

Caption: General workflow for the HPLC analysis of this compound.

LC-MS Method for this compound Quantification

Liquid Chromatography-Mass Spectrometry offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for analyzing complex matrices or for trace-level quantification.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: An LC-MS system, preferably a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

-

UHPLC Conditions:

-

Column: A reversed-phase C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A faster gradient can be employed with UHPLC.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. The optimal mode should be determined experimentally.

-

Scan Mode:

-

For quantification on a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM). The precursor ion (the molecular ion of this compound) and one or two product ions (fragments) will need to be determined by infusing a standard solution.

-

For high-resolution instruments, extracted ion chromatograms (XIC) of the accurate mass of this compound can be used for quantification.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.

-

Data Presentation: LC-MS Method Validation Parameters (Hypothetical)

The following table illustrates typical validation parameters for an LC-MS method for a similar compound.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 5% |

| Matrix Effect | Should be evaluated and compensated for if significant. |

Diagram: LC-MS Analysis Workflow

Caption: General workflow for the LC-MS analysis of this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive starting point for researchers to develop and validate robust analytical methods for the quantification of this compound using HPLC and LC-MS. While specific quantitative data for this compound is not yet widely available, the methodologies outlined, based on the analysis of structurally related compounds, offer a clear path forward. Successful method development will require the availability of a pure analytical standard of this compound for optimization and validation of the assays.

References

Isosalvipuberulin: Uncharted Territory for In Vitro Cell Culture Applications

Despite its documented chemical structure and origin, the diterpenoid Isosalvipuberulin remains a largely unexplored compound within the realm of in vitro cell culture research. A comprehensive review of available scientific literature reveals a significant lack of data regarding its biological effects on cultured cells, precluding the development of detailed application notes and experimental protocols at this time.

This compound, with the molecular formula C20H14O5 and CAS number 115321-32-9, has been identified and isolated from the plant Salvia puberula.[1][2] Its chemical synthesis has also been reported in the scientific literature.[3] However, beyond its basic chemical and physical properties available in databases like PubChem, there is a notable absence of published studies investigating its bioactivity.[1]

Researchers, scientists, and drug development professionals seeking to utilize this compound in their experiments will find no established protocols for its use in common in vitro assays such as cytotoxicity, cell proliferation, apoptosis, or cell cycle analysis. Furthermore, there is no information available on its mechanism of action, including any potential interactions with cellular signaling pathways.

This information gap makes it impossible to provide the requested detailed application notes, which would typically include:

-

Quantitative Data: Such as IC50 values for cytotoxicity in various cell lines, effective concentrations for inducing specific cellular responses, and optimal treatment durations.

-

Experimental Protocols: Standard operating procedures for preparing this compound solutions, treating cell cultures, and performing relevant assays.

-

Signaling Pathway Diagrams: Visual representations of the molecular pathways modulated by the compound.

Until further research is conducted and published, the potential applications of this compound in in vitro cell culture experiments remain purely speculative. Scientists interested in this compound would need to undertake foundational research to determine its basic biological effects and establish novel experimental protocols.

References

Application Note: Development of a Cell-Based Assay for Screening Isosalvipuberulin Activity

Introduction

Isosalvipuberulin is a diterpenoid compound isolated from Salvia puberula. While the precise biological activities of this compound are not extensively characterized, related compounds from Salvia species and the broader class of diterpenoids have demonstrated promising anti-inflammatory and anticancer properties. Many of these effects are mediated through the modulation of key cellular signaling pathways. This application note describes a robust and quantitative cell-based assay to screen for the potential bioactivity of this compound, focusing on its inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is implicated in the proliferation and survival of cancer cells, making it a relevant target for novel therapeutic agents.

Principle of the Assay

This assay utilizes a stable cell line expressing a luciferase reporter gene under the transcriptional control of an NF-κB response element. In the presence of a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of the luciferase gene and a subsequent increase in luminescence. The inhibitory activity of this compound is quantified by its ability to reduce the LPS-induced luciferase expression in a dose-dependent manner.

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: RAW 264.7 macrophages stably transfected with an NF-κB luciferase reporter vector.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 2 µg/mL puromycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.

2. NF-κB Luciferase Reporter Assay

-

Cell Seeding: Seed the RAW 264.7 NF-κB reporter cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Compound Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells and replace it with 90 µL of fresh medium containing the different concentrations of this compound or vehicle control. Incubate for 1 hour.

-

Stimulation: Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS. Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Include a set of unstimulated control wells that receive 10 µL of PBS instead of LPS.

-

Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

-

Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

3. Data Analysis

-

Normalization: Normalize the raw luminescence units (RLU) by subtracting the average RLU of the unstimulated control wells.

-